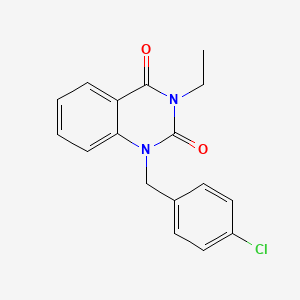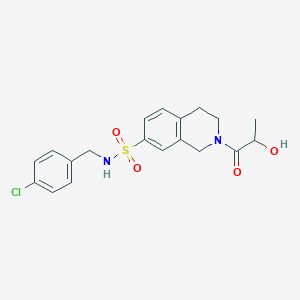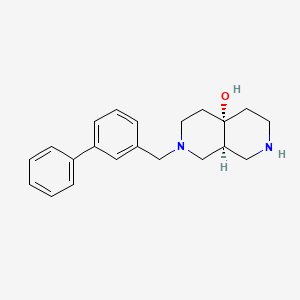
1-(4-氯苄基)-3-乙基-2,4(1H,3H)-喹唑啉二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinazoline derivatives have garnered significant attention in the field of medicinal chemistry due to their versatile biological activities and potential therapeutic applications. The compound , belonging to this family, showcases a unique structure that invites a detailed exploration of its synthesis, structural characteristics, and intrinsic properties.
Synthesis Analysis
The synthesis of quinazoline derivatives typically involves multiple steps, including ring-opening, cyclization, substitution, and condensation reactions. These processes have been exemplified in studies where compounds with structural similarities to "1-(4-chlorobenzyl)-3-ethyl-2,4(1H,3H)-quinazolinedione" were synthesized through detailed methodologies involving spectroscopic and X-ray crystallography methods to confirm their structures (Wu et al., 2021).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is typically confirmed through X-ray crystallography, complemented by density functional theory (DFT) calculations. Studies have shown detailed geometrical parameters, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analysis, providing deep insights into the molecular structure and electronic properties of these compounds (Qing-mei Wu et al., 2022).
Chemical Reactions and Properties
Quinazoline derivatives participate in a variety of chemical reactions, leading to the formation of numerous biologically active compounds. For instance, they can undergo reactions with phosphorus oxychloride, leading to chlorination, or with different chloroformates, resulting in a range of quinazoline and quinazolinone derivatives with potential antimicrobial activity. The solvent plays a significant role in determining the reaction pathway and type of products synthesized (El-hashash et al., 2011).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in various solvents and conditions. These properties are typically characterized through crystallographic analysis and spectroscopic methods, providing valuable information for their application in chemical synthesis and drug design.
Chemical Properties Analysis
The chemical properties of quinazoline derivatives, including their reactivity, stability, and interactions with biological targets, are of paramount importance. Molecular docking studies suggest favorable interactions between these compounds and various proteins, indicating potential inhibitory activities and biological effects. DFT studies complement these findings by elucidating the electronic structure, which is fundamental in predicting the reactivity and interaction patterns of these molecules with biological targets (Zhixu Zhou et al., 2021).
科学研究应用
合成和抗惊厥活性
喹唑啉二酮,包括 1-(4-氯苄基)-3-乙基-2,4(1H,3H)-喹唑啉二酮,被合成用于各种药理研究。例如,3-氨基-2,4(1H,3H)-喹唑啉二酮的合成已被探索,其中一些化合物在小鼠中表现出抗惊厥活性,突出了它们在治疗癫痫和其他癫痫发作疾病中的潜力 (Kornet, Varia, & Beaven, 1984).
潜在的生物活性
对 5-氯-2-甲基-3-(5-甲基噻唑-2-基)-4(3H)-喹唑啉酮和相关化合物的研究揭示了具有预期生物活性的新喹唑啉二酮的合成。这些研究对于发现具有潜在治疗应用的化合物具有重要意义 (Párkányi & Schmidt, 2000).
平滑肌收缩抑制剂
一些取代的喹唑啉二酮已被合成作为平滑肌收缩的潜在抑制剂,表明它们在开发治疗涉及不自主肌肉运动或痉挛的疾病方面很有用 (Akgün, Hollstein, & Hurwitz, 1988).
抗菌、镇痛和抗炎活性
一项关于新型喹唑啉衍生物的研究,包括设计、合成和初步药理筛选,阐明了它们的抗菌、镇痛和抗炎特性。这项研究强调了喹唑啉二酮及其衍生物在开发具有减少副作用的新治疗剂中的作用 (Dash, Dash, Laloo, & Medhi, 2017).
未来方向
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-ethylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-2-19-16(21)14-5-3-4-6-15(14)20(17(19)22)11-12-7-9-13(18)10-8-12/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWGWVOCRKBYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methyl]-3-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-2-piperazinone](/img/structure/B5572097.png)
![N,N-dimethyl-1-(4-methyl-5-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5572105.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5572119.png)



![5-ethyl-2,3-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5572157.png)

![2-[(3-bromobenzyl)thio]-N'-(2,4-dichlorobenzylidene)acetohydrazide](/img/structure/B5572176.png)
![4-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5572178.png)
![1-[4-ethyl-5-(1-isoquinolin-1-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B5572185.png)
![2-[1-(3-quinolinyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5572197.png)
![3-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-(methylthio)pyridine](/img/structure/B5572204.png)